molecular formula C10H16INO B13783519 1-Ethoxyethyl-4-picolinium iodide CAS No. 73771-12-7

1-Ethoxyethyl-4-picolinium iodide

Cat. No.: B13783519
CAS No.: 73771-12-7
M. Wt: 293.14 g/mol
InChI Key: QZCURHRLJIFDSY-UHFFFAOYSA-M
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Description

1-Ethoxyethyl-4-picolinium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a picolinium ion, which is a derivative of pyridine, and an ethoxyethyl group attached to the nitrogen atom The iodide ion serves as the counterion

Preparation Methods

The synthesis of 1-ethoxyethyl-4-picolinium iodide typically involves the quaternization of 4-picoline with ethyl iodide in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{4-Picoline} + \text{Ethyl iodide} \rightarrow \text{this compound} ]

The reaction conditions may vary, but common solvents used include acetonitrile or ethanol. The reaction mixture is usually heated to around 80-100°C for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-Ethoxyethyl-4-picolinium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide ions, under appropriate conditions.

    Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The picolinium ion can be reduced to form the corresponding pyridine derivative using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include polar solvents like water or alcohols, and the reactions are typically carried out at room temperature or slightly elevated temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxyethyl-4-picolinium iodide has several scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.

    Medicine: It is being investigated for its potential use in drug delivery systems, where it can enhance the solubility and stability of certain drugs.

    Industry: It is used in the formulation of ionic liquids, which are employed in various industrial processes, including electroplating and as solvents for chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethoxyethyl-4-picolinium iodide is primarily based on its ability to interact with biological membranes and other molecular targets. The quaternary ammonium structure allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In drug delivery systems, it can enhance the solubility and stability of drugs by forming stable complexes with them.

Comparison with Similar Compounds

1-Ethoxyethyl-4-picolinium iodide can be compared with other quaternary ammonium compounds, such as:

    1-Ethyl-3-methylimidazolium iodide: Similar in structure but contains an imidazolium ion instead of a picolinium ion. It is also used in ionic liquids and as a phase-transfer catalyst.

    Tetrabutylammonium iodide: Contains a tetrabutylammonium ion and is commonly used in organic synthesis as a phase-transfer catalyst.

    Benzyltriethylammonium iodide: Contains a benzyl group and is used in similar applications as a phase-transfer catalyst and in ionic liquids.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

73771-12-7

Molecular Formula

C10H16INO

Molecular Weight

293.14 g/mol

IUPAC Name

1-(2-ethoxyethyl)-4-methylpyridin-1-ium;iodide

InChI

InChI=1S/C10H16NO.HI/c1-3-12-9-8-11-6-4-10(2)5-7-11;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1

InChI Key

QZCURHRLJIFDSY-UHFFFAOYSA-M

Canonical SMILES

CCOCC[N+]1=CC=C(C=C1)C.[I-]

Origin of Product

United States

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